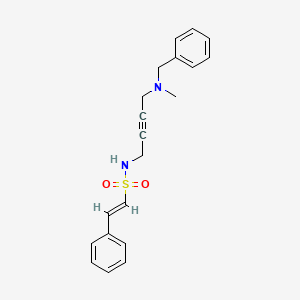

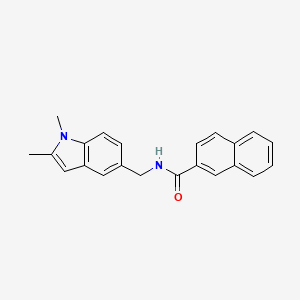

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

Scientific Research Applications

Photodynamic Therapy Application

- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including the specific structure mentioned, exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

- Membrane-bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) developed a novel series of benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, including derivatives of (E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide, demonstrated significant in vitro inhibition and were effective in reducing myocardial infarction size in rats (Oinuma et al., 1991).

Luminescence and Antibacterial Properties

- d10 Metal Complexes with Sulfonamides : Feng et al. (2021) synthesized a series of d10 metal complexes using modified benzenesulfonamides. These complexes displayed significant luminescence and antibacterial properties, indicating their potential in various biochemical applications (Feng et al., 2021).

Photochemical Properties

- Methylacrylate Polymers with Photochromic Side Chains : Ortyl, Janik, and Kucharski (2002) studied methylacrylate monomers and polymers containing azobenzene groups with benzenesulfonamide substituents. These materials exhibited photochromic properties, suggesting their potential use in materials science (Ortyl, Janik, & Kucharski, 2002).

Structural Characterization and Analysis

- Sulfonamide Derivatives for Crystallography : Demircioğlu et al. (2018) synthesized and characterized novel sulfonamide derivatives, providing insights into their molecular geometry and electronic structure. This research contributes to the understanding of the structural properties of such compounds (Demircioğlu et al., 2018).

Antimicrobial and Enzyme Inhibition Potential

- Sulfonamide Hybrid Schiff Bases : Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant antimicrobial and enzyme inhibition activities. These findings highlight the potential of such compounds in pharmaceutical applications (Kausar et al., 2019).

properties

IUPAC Name |

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-22(18-20-12-6-3-7-13-20)16-9-8-15-21-25(23,24)17-14-19-10-4-2-5-11-19/h2-7,10-14,17,21H,15-16,18H2,1H3/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKYKYCHCYJNJU-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#CCNS(=O)(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2981300.png)

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)

![Methyl 2-amino-2-[3-(4-fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2981318.png)